molecular formula C17H17N3O3 B14938515 (3-Nitrophenyl)(4-phenylpiperazin-1-yl)methanone

(3-Nitrophenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B14938515
M. Wt: 311.33 g/mol
InChI Key: JTFKPZSMVPPLAJ-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)(4-phenylpiperazino)methanone is an organic compound with the molecular formula C17H17N3O3 It is a derivative of piperazine and features both nitrophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl)(4-phenylpiperazino)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for (3-nitrophenyl)(4-phenylpiperazino)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)(4-phenylpiperazino)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Strong nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: (3-Aminophenyl)(4-phenylpiperazino)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Nitrophenyl)(4-phenylpiperazino)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (3-nitrophenyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(piperazino)methanone
  • (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
  • (3-Methyl-4-nitrophenyl)(phenyl)methanone

Uniqueness

(3-Nitrophenyl)(4-phenylpiperazino)methanone is unique due to the presence of both nitrophenyl and phenyl groups attached to the piperazine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H17N3O3/c21-17(14-5-4-8-16(13-14)20(22)23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2

InChI Key

JTFKPZSMVPPLAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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